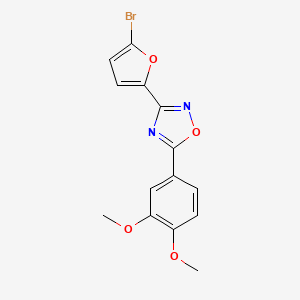![molecular formula C16H18FN3O4 B5971437 N-(1,4-dioxan-2-ylmethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5971437.png)
N-(1,4-dioxan-2-ylmethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,4-dioxan-2-ylmethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyrazole carboxamides and has been synthesized using various methods.
作用機序
The mechanism of action of N-(1,4-dioxan-2-ylmethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide involves the inhibition of CDK4, CDK6, and GSK3β kinases. By inhibiting these kinases, the compound can prevent the progression of the cell cycle and cell proliferation, leading to the induction of cell death. Additionally, the compound has been found to inhibit the activity of the oncogenic protein c-Myc, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
N-(1,4-dioxan-2-ylmethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide has been found to exhibit potent inhibitory activity against several cancer cell lines in vitro. It has also been shown to inhibit tumor growth in vivo in animal models. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. Additionally, the compound has been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.
実験室実験の利点と制限
N-(1,4-dioxan-2-ylmethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of CDK4, CDK6, and GSK3β kinases, making it an attractive tool for studying the role of these kinases in cancer biology. Additionally, the compound has been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy. However, the compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to use in certain assays. Additionally, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
N-(1,4-dioxan-2-ylmethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide has several potential future directions for scientific research. One direction is to further investigate its mechanism of action and its effects on other signaling pathways involved in cancer biology. Another direction is to optimize its pharmacokinetic properties to improve its solubility and bioavailability. Additionally, the compound could be tested in combination with other cancer therapies to enhance its efficacy. Finally, clinical trials could be conducted to evaluate its safety and efficacy in humans.
合成法
The synthesis of N-(1,4-dioxan-2-ylmethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide has been reported in the literature using various methods. One of the methods involves the reaction of 3-fluorobenzyl alcohol with 1,4-dioxane-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the ester intermediate. The ester intermediate is then reacted with 3-amino-1H-pyrazole-4-carboxamide in the presence of a base such as triethylamine to form the desired compound.
科学的研究の応用
N-(1,4-dioxan-2-ylmethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit potent inhibitory activity against several kinases such as cyclin-dependent kinase 4 (CDK4), cyclin-dependent kinase 6 (CDK6), and glycogen synthase kinase 3 beta (GSK3β). These kinases play important roles in regulating cell cycle progression and cell proliferation, making them attractive targets for cancer therapy.
特性
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4/c17-11-2-1-3-13(6-11)24-9-12-7-15(20-19-12)16(21)18-8-14-10-22-4-5-23-14/h1-3,6-7,14H,4-5,8-10H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAUYHUVEQCBFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CNC(=O)C2=NNC(=C2)COC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-dioxan-2-ylmethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-isopropyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5971360.png)
![3-[2-(1-cyclohexen-1-yl)ethyl]-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5971365.png)
![3-(3-methylphenyl)-N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B5971369.png)
![1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazinecarboxamide](/img/structure/B5971378.png)
![(1-{[1-(1,3-benzoxazol-2-yl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5971393.png)
![6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5971397.png)
![2-[3-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5971405.png)

![3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B5971443.png)
![ethyl {2-[5-({[2-(1H-imidazol-1-yl)ethyl]amino}carbonyl)-2-thienyl]-1-pyrrolidinyl}acetate](/img/structure/B5971448.png)
![1-[(1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5971449.png)

![8-({[2-(3-bromophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B5971466.png)
![3-(3,5-dibromo-4-hydroxyphenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5971470.png)